淀粉乙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium Starch Glycolate, also known as SSG, is a synthetic polymer composed of a linear chain of glucose molecules. It is a widely used pharmaceutical excipient and is used to improve the performance of tablets and capsules. It is also used in a variety of other applications, such as in food, cosmetics, and medical devices. SSG is a common ingredient in many pharmaceutical formulations and is used to improve the flowability, compressibility, and stability of the active ingredients.

科学研究应用

超崩解特性淀粉乙酸钠 (SSG) 主要用作制药行业的超崩解剂。它显着提高了片剂和胶囊内容物的崩解度,促进了更快的药物释放。SSG 有各种品牌名称,每个品牌名称都有不同的特性,例如 Primojel、Explotab 和 Vivastar。赋形剂如 SSG 在药品开发中的作用至关重要,因为它们可以显着影响最终产品的质量属性。这强调了惰性成分在提高药物疗效和产品稳定性中的重要性 (Aneela Manzoor,2021 年)。

化学改性和功能化淀粉,包括 SSG,经过各种化学改性以满足特定的工业要求。氧化、酯化和醚化等改性改变了淀粉的关键结构特性,增强了其物理化学性能。这些改性对于功能化淀粉以用于各种应用(包括药物递送系统)至关重要。特别是表面化学氧化,引入了显着的物理化学特性,增加了药物递送系统的功效和适用性。改性淀粉在临床试验中得到应用,并在开发新型药物递送系统方面具有潜在的未来意义 (N. Masina 等人,2017 年)。

酸水解对淀粉的影响酸水解是一种关键的化学改性工艺,它改变了淀粉的结构和功能特性,而不会破坏其颗粒形态。它优先水解无定形区域,增强酸水解淀粉的结晶度和双螺旋含量。这种改性影响了多种功能特性,包括溶胀力、糊化、老化、糊化、凝胶质地和体外酶消化率。酸水解淀粉,特别是淀粉纳米晶体,在可生物降解纳米复合材料、生物氢生产和开发具有缓慢消化率的健康食品产品中发现了有希望的应用 (Shujun Wang 和 L. Copeland,2015 年)。

药物包衣材料由于其优异的成膜性能,富含直链淀粉的淀粉现在被用作药用包衣的水性包衣材料。它为传统聚合物提供了一种有效的替代品,提供了经济和生态效益。富含直链淀粉的薄膜的稳定性及其与增塑剂的相容性,突出了其在制药应用中的实用性。这标志着使用天然聚合物进行药物包衣的转变,突出了淀粉基材料在药物制剂和递送中的重要性 (H. Dureja 等人,2011 年)。

氧化及其工业应用淀粉(包括淀粉乙酸钠)的氧化导致羰基和羧基的形成,表明氧化程度。这种改性影响了淀粉的分子、物理化学、热、糊化和形态特性。由于这些改变,氧化淀粉在从食品到非食品领域的各个行业中都有着广泛的应用。了解氧化对淀粉特性的影响对于开发用于各种应用的新型氧化淀粉至关重要 (N. L. Vanier 等人,2017 年)。

作用机制

Target of Action

Sodium Starch Glycolate (SSG) is primarily targeted at the pharmaceutical formulations in which it is included . It is extensively used as a superdisintegrant in different drug formulations .

Mode of Action

SSG operates by absorbing water rapidly , which results in swelling . This swelling leads to the quick disintegration of tablets and granules . The mechanism by which SSG achieves disintegration is through wicking, rapid swelling, and deaggregation of granules .

Biochemical Pathways

Its role is to facilitate the breakdown of the pharmaceutical formulation , allowing the active ingredients to be released and interact with their respective biochemical pathways .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) of the active pharmaceutical ingredients in the formulations where it is used. By promoting the rapid disintegration of tablets and granules, SSG enhances the bioavailability of the active ingredients .

Result of Action

The primary result of SSG’s action is the rapid disintegration of pharmaceutical formulations, such as tablets and capsules . This facilitates the release of the active ingredients into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of SSG can be influenced by environmental factors. For instance, SSG is very stable and should be stored in a closed container to prevent clumping that could occur with significant changes in humidity and temperature . If stored under appropriate temperature and humidity conditions, the physical properties of SSG can remain unchanged for up to 4 years .

安全和危害

未来方向

SSG is extensively used as a superdisintegrant in different drug formulations . It is available as different brands i.e Primojel, Explotab, and Vivastar with different properties . Its use in the pharmaceutical industry is expected to continue due to its adaptability and compatibility with many active pharmaceutical ingredients and processing technologies .

生化分析

Biochemical Properties

Sodium starch glycolate plays a crucial role in biochemical reactions, primarily due to its ability to interact with water and other biomolecules. It absorbs water quickly, causing the starch molecules to swell and disintegrate. This property is particularly useful in pharmaceutical formulations where rapid drug release is desired . Sodium starch glycolate interacts with various enzymes and proteins, facilitating the breakdown of tablets into smaller particles, which enhances drug solubility and absorption .

Cellular Effects

Sodium starch glycolate influences various cellular processes by promoting the rapid disintegration of tablets, which in turn affects drug release and absorption. It impacts cell function by enhancing the availability of the active pharmaceutical ingredient, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . The rapid disintegration of tablets ensures that the drug is released quickly, leading to a more immediate therapeutic effect.

Molecular Mechanism

At the molecular level, sodium starch glycolate exerts its effects through its ability to absorb water and swell. This swelling action disrupts the tablet matrix, leading to its disintegration. The compound interacts with water molecules, forming hydrogen bonds that facilitate the swelling process . Additionally, sodium starch glycolate may interact with other excipients in the formulation, enhancing its disintegration properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium starch glycolate can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its disintegration efficiency may decrease over time if exposed to high humidity or temperature . Long-term studies have shown that sodium starch glycolate maintains its disintegration properties for extended periods, ensuring consistent drug release and absorption .

Dosage Effects in Animal Models

The effects of sodium starch glycolate vary with different dosages in animal models. At lower dosages, the compound effectively promotes tablet disintegration and drug release without causing adverse effects. At higher dosages, sodium starch glycolate may cause gastrointestinal irritation or other toxic effects . It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.

Metabolic Pathways

Sodium starch glycolate is involved in various metabolic pathways, primarily related to its role as a disintegrant. It interacts with enzymes and cofactors that facilitate the breakdown of starch molecules into smaller fragments . This interaction enhances the solubility and absorption of the active pharmaceutical ingredient, improving its bioavailability .

Transport and Distribution

Within cells and tissues, sodium starch glycolate is transported and distributed through interactions with water and other biomolecules. It is primarily localized in the gastrointestinal tract, where it facilitates the disintegration of tablets and the release of the active ingredient . The compound’s ability to absorb water and swell ensures its effective distribution within the tablet matrix, promoting rapid drug release .

Subcellular Localization

Sodium starch glycolate’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its disintegration properties. The compound does not undergo significant post-translational modifications or targeting signals, as its primary function is to facilitate the breakdown of tablets . Its activity is mainly localized to the site of drug administration, ensuring efficient drug release and absorption.

属性

| { "Design of the Synthesis Pathway": "Sodium Starch Glycolate can be synthesized by the reaction of starch with sodium hydroxide and chloroacetic acid.", "Starting Materials": [ "Starch", "Sodium Hydroxide", "Chloroacetic Acid" ], "Reaction": [ "Starch is first suspended in water.", "Sodium hydroxide is added to the starch suspension and the mixture is heated to 60-70°C.", "Chloroacetic acid is slowly added to the mixture while stirring.", "The reaction mixture is then heated to 80-90°C for 2-3 hours.", "The resulting product is then filtered, washed with water, and dried to obtain Sodium Starch Glycolate." ] } | |

| 9063-38-1 | |

分子式 |

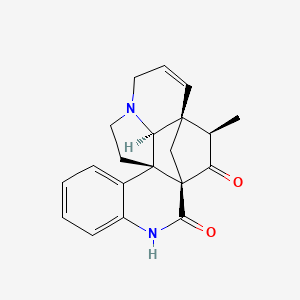

C29H32N4O5 |

分子量 |

516.6 g/mol |

IUPAC 名称 |

19-ethyl-19-hydroxy-10-[2-(1-methylpiperidin-3-yl)ethoxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C29H32N4O5/c1-3-29(36)23-13-25-26-21(16-33(25)27(34)22(23)17-37-28(29)35)20(19-8-4-5-9-24(19)31-26)14-30-38-12-10-18-7-6-11-32(2)15-18/h4-5,8-9,13-14,18,36H,3,6-7,10-12,15-17H2,1-2H3 |

InChI 键 |

XQGJJVUDKQCQFI-UHFFFAOYSA-N |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |

同义词 |

Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1154919.png)